(R)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid
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Overview
Description
®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is a complex organic compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a keto group on a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions .
The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the corresponding alcohol derivative of the hexanoic acid. The keto group can be introduced via oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) .
Industrial Production Methods
Industrial production of ®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives
Reduction: Hydroxyhexanoic acid derivatives
Substitution: Various substituted hexanoic acid derivatives
Scientific Research Applications
®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential role in enzyme inhibition and as a building block for peptide synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
®-6-(Benzyloxy)-2-amino-6-oxohexanoic acid: Lacks the Boc protection, making it more reactive but less stable.
®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoic acid:
Uniqueness
®-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is unique due to the presence of both the benzyloxy and Boc-protected amino groups, which provide specific reactivity and stability characteristics. This makes it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C18H25NO6 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(16(21)22)10-7-11-15(20)24-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22)/t14-/m1/s1 |
InChI Key |
QAMQBROWEMDMOK-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCC(=O)OCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)OCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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